molecular formula C12H10O B143366 1'-Acetonaphthone CAS No. 941-98-0

1'-Acetonaphthone

Cat. No. B143366
CAS RN: 941-98-0
M. Wt: 170.21 g/mol
InChI Key: QQLIGMASAVJVON-UHFFFAOYSA-N
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Patent
US06211244B1

Procedure details

In a similar fashion equal molar amounts of (R))-1-phenylethylamine, 1′-acetonaphthone and 1.25 equivalents of titanium(IV) isopropoxide were mixed and the resulting intermediate imine was reduced with ethanolic sodium cyanoborohydride. Work-up and chromatography yielded N-[1-(1-naphthyl)ethyl)-1-phenylethylamine, 4G, as a clear, colorless oil; m/z (rel. int.) 275 (M+, 16), 260 (79), 155 (100), 127 (27), 105 (70), 77 (32).
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CO[C:4]1[CH:9]=[CH:8][C:7]([C@H:10]([NH:12][C@@H:13]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=[CH:17][CH:16]=2)[CH3:14])[CH3:11])=[CH:6][CH:5]=1.C1(C(N)C)C=CC=CC=1.C(C1C2C(=CC=CC=2)C=CC=1)(=O)C.C([BH3-])#N.[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:15]1([CH:13]([NH:12][CH:10]([C:7]2[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH3:11])[CH3:14])[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5,6.7.8.9.10|

Inputs

Step One
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)[C@@H](C)N[C@H](C)C1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(C)NC(C)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.